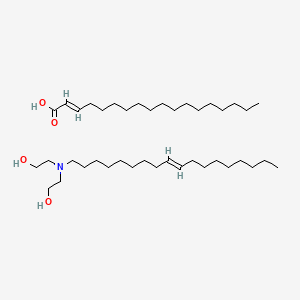
Einecs 308-460-7
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Preparation Methods
The preparation of octadecenoic acid, compound with 2,2’-(octadec-9-enylimino)diethanol (1:1), involves the reaction of octadecenoic acid with 2,2’-(octadec-9-enylimino)diethanol in a 1:1 molar ratio. The reaction typically occurs under controlled conditions to ensure the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity .
Chemical Reactions Analysis
Octadecenoic acid, compound with 2,2’-(octadec-9-enylimino)diethanol (1:1), can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxides or other oxygen-containing derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.
Substitution: Substitution reactions can replace specific functional groups within the molecule, leading to the formation of new derivatives. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. .
Scientific Research Applications
Octadecenoic acid, compound with 2,2’-(octadec-9-enylimino)diethanol (1:1), has several scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a starting material for the preparation of other chemical compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in drug development and formulation.
Industry: It is used in the production of various industrial products, including surfactants, lubricants, and coatings
Mechanism of Action
The mechanism of action of octadecenoic acid, compound with 2,2’-(octadec-9-enylimino)diethanol (1:1), involves its interaction with specific molecular targets and pathways within biological systems. The compound may exert its effects by binding to receptors or enzymes, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
Octadecenoic acid, compound with 2,2’-(octadec-9-enylimino)diethanol (1:1), can be compared with other similar compounds, such as:
Octadecenoic acid: A fatty acid with similar structural features but lacking the diethanolamine moiety.
2,2’-(Octadec-9-enylimino)diethanol: A compound with similar functional groups but without the octadecenoic acid component. The uniqueness of octadecenoic acid, compound with 2,2’-(octadec-9-enylimino)diethanol (1:1), lies in its combined structure, which imparts distinct chemical and biological properties.
Properties
CAS No. |
98072-11-8 |
|---|---|
Molecular Formula |
C22H45NO2.C18H34O2 C40H79NO4 |
Molecular Weight |
638.1 g/mol |
IUPAC Name |
2-[2-hydroxyethyl-[(E)-octadec-9-enyl]amino]ethanol;(E)-octadec-2-enoic acid |
InChI |
InChI=1S/C22H45NO2.C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-23(19-21-24)20-22-25;1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h9-10,24-25H,2-8,11-22H2,1H3;16-17H,2-15H2,1H3,(H,19,20)/b10-9+;17-16+ |
InChI Key |
CUZODBVKBYQDFC-AZIIZGGOSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCC/C=C/C(=O)O.CCCCCCCC/C=C/CCCCCCCCN(CCO)CCO |
Canonical SMILES |
CCCCCCCCCCCCCCCC=CC(=O)O.CCCCCCCCC=CCCCCCCCCN(CCO)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


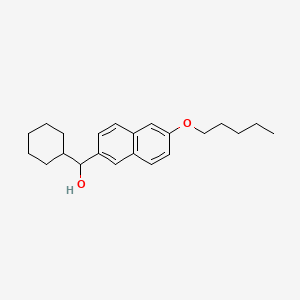
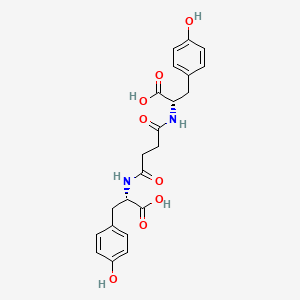

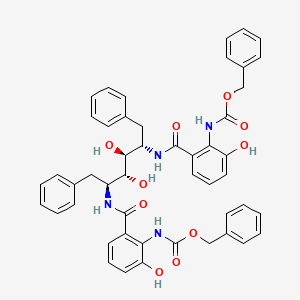
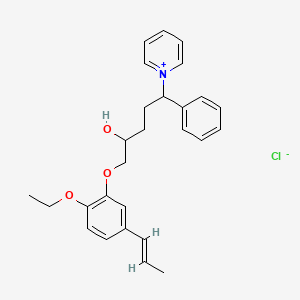
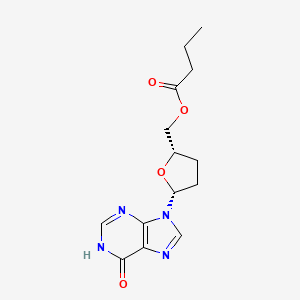
![2-[[[4-Hydroxy-3-[[2-(phenylamino)-1-naphthyl]azo]phenyl]sulphonyl]amino]benzoic acid](/img/structure/B12696795.png)

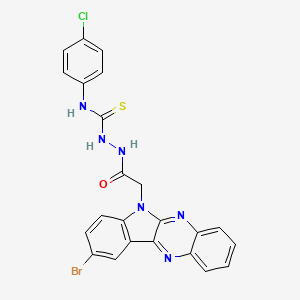
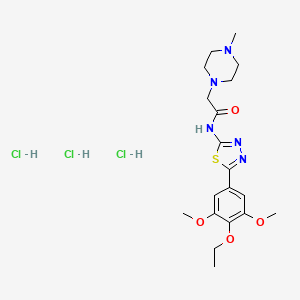
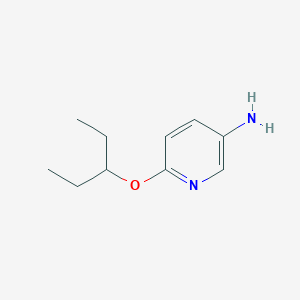
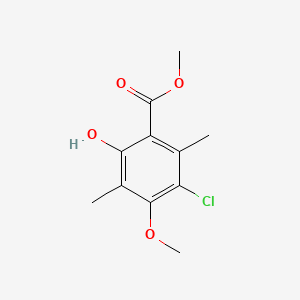
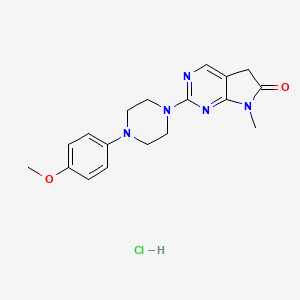
![3-[4-(Diethylamino)-2-hydroxyphenyl]-3-[2-methoxy-4-methyl-5-(phenylamino)phenyl]phthalide](/img/structure/B12696828.png)
